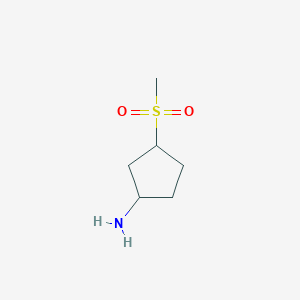

3-Methanesulfonylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

3-methylsulfonylcyclopentan-1-amine |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3 |

InChI Key |

ZQORKKSZVASBAP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1CCC(C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methanesulfonylcyclopentan 1 Amine and Analogous Cyclic Amines

Retrosynthetic Analysis and Strategic Disconnections for 3-Methanesulfonylcyclopentan-1-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the primary disconnections involve the carbon-nitrogen (C-N) bond and the carbon-sulfur (C-S) bond.

A primary retrosynthetic disconnection breaks the C-N bond, leading to a key intermediate, a functionalized cyclopentane (B165970), and an amine source. This approach suggests that the amine group can be introduced late in the synthesis via methods such as reductive amination of a ketone or nucleophilic substitution of a leaving group. youtube.com

An alternative strategy involves disconnecting the C-S bond of the methanesulfonyl group. This would lead to a thiol intermediate, which can be subsequently oxidized to the desired sulfone. This approach, however, can be complicated by the reactivity of the thiol group during other synthetic transformations.

A functional group interconversion (FGI) strategy might also be considered, where the amine is derived from another nitrogen-containing functional group like a nitro, azide (B81097), or amide group. researchgate.net This allows for greater flexibility in the synthetic design. The methanesulfonyl group is generally stable and can be carried through many reaction sequences, making it a desirable feature to install early in the synthesis.

Approaches to the Cyclopentane Core Functionalization

The construction of a substituted cyclopentane ring is a central challenge in the synthesis of the target molecule. oregonstate.edu Various methods have been developed for the functionalization of cyclopentane cores, which can be broadly categorized into two approaches: starting with a pre-functionalized cyclopentane derivative or functionalizing a simple cyclopentane ring.

Starting with readily available cyclopentane derivatives, such as cyclopentanone (B42830) or cyclopentenone, allows for the introduction of substituents through well-established reactions. organic-chemistry.orgutripoli.edu.ly For instance, conjugate addition reactions to cyclopentenone can be used to install the methanesulfonyl group or a precursor at the 3-position. Subsequent manipulation of the ketone functionality can then lead to the introduction of the amine group. nih.gov

Alternatively, cycloaddition reactions, such as the [3+2] cycloaddition, can be employed to construct the five-membered ring with the desired functionalities already in place. nih.gov This approach often offers a high degree of stereocontrol, which is crucial for the synthesis of specific stereoisomers. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the cyclopentane ring.

Introduction of the Amine Moiety in Cyclopentane Derivatives

The introduction of a primary amine onto a carbocyclic scaffold is a fundamental transformation in organic synthesis. nih.gov Several reliable methods exist for this purpose, each with its own advantages and limitations.

Reductive Amination Strategies for Primary Amine Formation

Reductive amination is a widely used and efficient method for the synthesis of primary amines from ketones or aldehydes. researchgate.netresearchgate.net In the context of synthesizing this compound, this would involve the reaction of 3-methanesulfonylcyclopentan-1-one (B6148252) with an ammonia (B1221849) source in the presence of a reducing agent.

The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. researchgate.net A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The choice of the reducing agent and reaction conditions can influence the yield and selectivity of the reaction. One of the challenges in reductive amination with ammonia is the potential for the formation of secondary and tertiary amine byproducts. researchgate.net However, careful control of the reaction conditions, such as using a large excess of ammonia, can minimize these side reactions. researchgate.net

| Catalyst | Reducing Agent | Ammonia Source | Temperature (°C) | Pressure (MPa) | Yield of Cyclopentylamine (B150401) (%) | Reference |

|---|---|---|---|---|---|---|

| Ru/Nb2O5-L | H2 | NH3 in Methanol | 90 | 2 | 84 | researchgate.net |

| Raney Ni | H2 | NH3 | Not Specified | Not Specified | Good Yield | researchgate.net |

Nucleophilic Substitution Reactions for C-N Bond Formation

Nucleophilic substitution reactions provide another robust route for the formation of carbon-nitrogen bonds. nih.govnih.gov This strategy involves the displacement of a suitable leaving group on the cyclopentane ring by a nitrogen nucleophile.

Common nitrogen nucleophiles include ammonia, azide salts, and phthalimide (B116566) salts (used in the Gabriel synthesis). The leaving group is typically a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate). The success of this reaction depends on the nature of the substrate, the nucleophile, and the reaction conditions. For secondary substrates like cyclopentyl derivatives, the S(_N)2 reaction can be competitive with elimination (E2) reactions.

The Gabriel synthesis is a classic method that utilizes potassium phthalimide as an ammonia surrogate to avoid the overalkylation that can occur with ammonia. wikipedia.orgthermofisher.comnrochemistry.comlibretexts.orgmasterorganicchemistry.com The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. thermofisher.com

| Nucleophile | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| Ammonia (NH3) | Alkyl Halides | Can lead to overalkylation (formation of secondary and tertiary amines). | wikipedia.org |

| Sodium Azide (NaN3) | Alkyl Halides/Sulfonates | Azide intermediate is reduced to the amine in a subsequent step (e.g., with H2/Pd or LiAlH4). | |

| Potassium Phthalimide | Alkyl Halides | Gabriel synthesis; avoids overalkylation. The amine is liberated by hydrazinolysis or acidic/basic hydrolysis. | wikipedia.orgthermofisher.comnrochemistry.comlibretexts.orgmasterorganicchemistry.com |

Reduction of Nitrogen-Containing Precursors (e.g., Nitriles, Amides, Nitro Compounds)

The introduction of a nitrogen atom in a different oxidation state, followed by its reduction to a primary amine, is a versatile synthetic strategy. This approach allows for the use of a wider range of chemical transformations.

Nitriles: A cyano group can be introduced onto the cyclopentane ring via nucleophilic substitution with a cyanide salt. The resulting nitrile can then be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

Amides: A carboxylic acid derivative on the cyclopentane ring can be converted to a primary amide. Subsequent reduction of the amide with a powerful reducing agent like LiAlH(_4) yields the corresponding primary amine.

Nitro Compounds: A nitro group can be introduced onto the cyclopentane ring, for example, through radical nitration. The nitro group can then be readily reduced to a primary amine by catalytic hydrogenation (e.g., using H(_2)/Pd-C) or by using metals in acidic media (e.g., Sn/HCl or Fe/HCl).

Rearrangement Reactions (e.g., Hofmann, Curtius, Gabriel)

Rearrangement reactions provide an alternative pathway to primary amines, often starting from carboxylic acid derivatives. These reactions involve the migration of an alkyl or aryl group from a carbonyl carbon to a nitrogen atom.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom. chem-station.comtcichemicals.comwikipedia.orgpharmdguru.comtcichemicals.com The amide is treated with bromine or another halogen in the presence of a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org

Curtius Rearrangement: In this reaction, a carboxylic acid is first converted to an acyl azide. wikipedia.orgnih.govnih.govscispace.comorganic-chemistry.org Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be trapped with water to form the primary amine or with an alcohol to form a carbamate. wikipedia.orgnih.gov This method is known for its mild conditions and tolerance of a wide range of functional groups. nih.govscispace.com

Gabriel Synthesis: While primarily a nucleophilic substitution method, it is sometimes grouped with these named reactions due to its specific utility in primary amine synthesis. wikipedia.orgthermofisher.comnrochemistry.comlibretexts.orgmasterorganicchemistry.com

| Reaction | Starting Material | Key Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Hofmann Rearrangement | Primary Amide | Isocyanate | Results in a one-carbon degradation. | chem-station.comtcichemicals.comwikipedia.orgpharmdguru.comtcichemicals.com |

| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Isocyanate | Versatile and proceeds under mild conditions. | wikipedia.orgnih.govnih.govscispace.comorganic-chemistry.org |

Incorporation of the Methanesulfonyl Group onto the Cyclopentane Core

The introduction of the methanesulfonyl (mesyl) group is a critical step in the synthesis of this compound. This functional group significantly influences the molecule's polarity and potential biological activity. Several synthetic strategies can be envisioned for its installation onto the cyclopentane framework.

One prominent method involves a Diels-Alder reaction, which constructs a bicyclic precursor containing the cyclopentane ring system. For instance, the reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide can yield a 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene adduct. google.com This approach effectively incorporates the methanesulfonyl group onto the carbocyclic core at an early stage. Subsequent hydrolysis and ring manipulation can then lead to the desired cyclopentane scaffold. google.com

Alternative strategies for incorporating the sulfonyl group include:

Nucleophilic Substitution: A common approach involves the reaction of a suitable cyclopentyl precursor bearing a leaving group (e.g., a halide or triflate) at the C-3 position with a methanesulfinate (B1228633) salt, such as sodium methanesulfinate. This SN2 reaction directly forms the carbon-sulfur bond.

Michael Addition: For syntheses starting from an α,β-unsaturated cyclopentenone, a 1,4-conjugate addition (Michael addition) of a sulfur nucleophile like sodium methanesulfinate can be employed to install the methanesulfonyl group at the β-position (C-3) of the cyclopentanone ring.

Oxidation of a Thioether: An alternative route involves the initial introduction of a methylthio group (–SMe) onto the cyclopentane ring. This can be achieved through similar nucleophilic substitution or conjugate addition reactions using sodium thiomethoxide. The resulting methylthio-substituted cyclopentane can then be oxidized to the corresponding methanesulfonyl group using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone). This two-step process offers flexibility and is often high-yielding.

Stereoselective and Enantioselective Synthesis of Chiral Cyclopentanamines

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure compounds. The spatial arrangement of the amine and methanesulfonyl groups is critical for the molecule's interaction with biological targets. The following subsections detail key approaches to achieving high levels of stereocontrol in the synthesis of chiral cyclopentanamines.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a reliable and well-established method for asymmetric synthesis. wikipedia.org

In the context of synthesizing chiral cyclopentane derivatives, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of key bond-forming reactions, such as cycloadditions, alkylations, or conjugate additions.

Key Chiral Auxiliaries and Their Applications:

| Chiral Auxiliary | Typical Application | Illustrative Example |

|---|---|---|

| Evans' Oxazolidinones | Directing stereoselective alkylation and aldol (B89426) reactions of enolates. wikipedia.org | An N-acylated oxazolidinone derived from a cyclopentene (B43876) carboxylic acid can be used to direct the diastereoselective addition of nucleophiles. |

| Pseudoephedrine | Used as a chiral auxiliary to form amides that undergo highly diastereoselective α-alkylation. wikipedia.org | A pseudoephedrine amide of a cyclopentane carboxylic acid can be deprotonated and reacted with an electrophile to create a new stereocenter with high control. |

| Sugar-Derived Auxiliaries | Leveraging the defined stereochemistry of carbohydrates like D-glucose or pantolactone to control reactions. | Pantolactone has been used as a chiral auxiliary in Diels-Alder reactions to afford cyclopentannulated structures with high enantiomeric excess. researchgate.net A D-glucose-derived auxiliary has been applied to the synthesis of cross-conjugated cyclopentenones. researchgate.net |

The general scheme involves attaching the auxiliary to an achiral cyclopentane precursor, performing the diastereoselective reaction to set the desired stereochemistry, and finally removing the auxiliary to yield the enantioenriched cyclopentane intermediate.

Asymmetric Catalysis in Cyclopentane Annulation and Amination

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical and efficient than using stoichiometric chiral auxiliaries. Numerous catalytic strategies have been developed for the stereoselective synthesis of complex cyclopentanes.

Transition Metal Catalysis: Chiral transition metal complexes are powerful catalysts for a wide range of asymmetric transformations. Rhodium-catalyzed domino reactions, for example, can construct cyclopentane rings with multiple contiguous stereocenters in high yield and with excellent diastereo- and enantioselectivity. nih.gov Similarly, chiral rhodium catalysts developed by Davies have shown remarkable regio-, diastereo-, and enantiocontrol in intramolecular C(sp³)–H insertion reactions to form cyclic structures. chemrxiv.org

Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce enantioselectivity. Proline and its derivatives are highly effective organocatalysts for asymmetric Robinson annulations, which can be used to construct chiral bicyclic systems that serve as precursors to substituted cyclopentanes. mdpi.com These catalysts operate by forming chiral enamines or iminium ions as key intermediates. youtube.com

Lewis Acid Catalysis: Chiral Lewis acids can activate substrates toward nucleophilic attack and control the facial selectivity of the reaction. For instance, a chiral Titanium(salen) complex has been shown to catalyze a formal [3 + 2] cycloaddition to produce highly substituted cyclopentane derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org

| Catalysis Type | Catalyst Example | Transformation |

| Transition Metal | Chiral Rhodium Complexes | Domino Annulation Cascade nih.gov |

| Organocatalysis | L-Proline | Intramolecular Aldol/Michael Reactions mdpi.com |

| Lewis Acid | Chiral Ti(salen) Complex | [3 + 2] Cycloaddition organic-chemistry.org |

These catalytic methods provide convergent and efficient pathways to assemble the chiral cyclopentane core, often establishing multiple stereocenters in a single step.

Biocatalytic Methods for Stereoselective Amination (e.g., Enzymatic Reductive Amination)

Biocatalysis employs enzymes as natural, highly efficient, and selective catalysts. For the synthesis of chiral amines, biocatalytic methods offer significant advantages, including operation under mild conditions (ambient temperature and neutral pH) and exceptional stereoselectivity. mdpi.com

A key biocatalytic transformation for this purpose is reductive amination . Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) can convert a ketone precursor (e.g., 3-methanesulfonylcyclopentan-1-one) directly into the corresponding chiral amine with very high enantiomeric excess. mdpi.com This one-step conversion is highly atom-economical and avoids the need for protecting groups and harsh reagents often associated with classical chemical methods.

Furthermore, innovative multi-enzyme cascades have been developed to produce cyclic amines from even simple hydrocarbon precursors. A one-pot, three-enzyme system involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase has been demonstrated for the amination of unfunctionalized cycloalkanes, including cyclopentane. rsc.org

Key Enzymes in Stereoselective Amination:

| Enzyme Class | Function | Substrate Example |

|---|---|---|

| Imine Reductases (IREDs) | Asymmetric reduction of imines to chiral amines. mdpi.com | 3-methanesulfonylcyclopentan-1-one (converted to imine in situ) |

| Transaminases (TAs) | Transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com | 3-methanesulfonylcyclopentan-1-one |

| Cytochrome P450s | Initial hydroxylation of an unfunctionalized cycloalkane. rsc.org | Cyclopentane |

These biocatalytic tools represent a powerful and green alternative for the late-stage, stereoselective introduction of the amine functionality onto the cyclopentane ring.

Protecting Group Strategies in the Synthesis of this compound Precursors and Derivatives

The primary functional group requiring protection in this synthesis is the amine. Primary amines are nucleophilic and can react with a wide range of electrophiles.

Amine Protecting Groups: The most common protecting groups for amines are carbamates, such as tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) . The Boc group is easily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). tcichemicals.com Sulfonamides, such as the p-toluenesulfonyl (Tosyl, Ts) group, are very robust but require harsh conditions for removal. nih.gov Newer sulfonamide groups have been developed to offer high stability with milder cleavage conditions. nih.gov

Precursors in the synthetic route may also contain other functional groups, such as hydroxyl or carbonyl groups, that require protection.

Hydroxyl Protecting Groups: Silyl (B83357) ethers, like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) , are widely used to protect alcohols. They are installed using the corresponding silyl chloride and are typically removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.com

Carbonyl Protecting Groups: Ketones and aldehydes are commonly protected as acetals or ketals by reacting them with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. They are stable to basic and nucleophilic reagents and are deprotected by acid-catalyzed hydrolysis.

A key concept in complex synthesis is the use of an orthogonal protecting group strategy . jocpr.com This involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions. neliti.com For example, a molecule could contain a Boc-protected amine and a TBS-protected alcohol. The Boc group can be removed with acid without affecting the TBS group, and the TBS group can be removed with fluoride without affecting the Boc group. This selective deprotection allows for precise and controlled manipulation of different parts of the molecule.

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) tcichemicals.com |

| Amine | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBS | Fluoride ion (e.g., TBAF) tcichemicals.com |

| Carbonyl (Ketone) | Ethylene Ketal | - | Aqueous Acid (e.g., H₃O⁺) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-cyclopentadiene |

| Methanesulfonyl cyanide |

| Sodium methanesulfinate |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Potassium peroxymonosulfate (Oxone) |

| Sodium thiomethoxide |

| 3-methanesulfonylcyclopentan-1-one |

| di-tert-butyl dicarbonate |

| trifluoroacetic acid |

| tetrabutylammonium fluoride |

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Methanesulfonylcyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 3-Methanesulfonylcyclopentan-1-amine, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would provide a complete picture of its covalent framework and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and the consequent diastereotopicity of the methylene (B1212753) protons on the cyclopentane (B165970) ring. The proton attached to the nitrogen of the primary amine (NH₂) would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. The methine proton at the C1 position (CH-NH₂) and the C3 position (CH-SO₂CH₃) would resonate in distinct regions of the spectrum. The methyl protons of the methanesulfonyl group (SO₂CH₃) would be expected to appear as a sharp singlet, typically in the range of 2.8-3.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information on the number of unique carbon environments. The carbon atom attached to the amine group (C1) and the one bearing the methanesulfonyl group (C3) would have characteristic chemical shifts. The methyl carbon of the methanesulfonyl group would also be readily identifiable.

Conformational Analysis: The cyclopentane ring is not planar and adopts various puckered conformations, such as the envelope and twist forms. The relative stereochemistry of the amine and methanesulfonyl substituents (cis or trans) will significantly influence the preferred conformation and the observed coupling constants between adjacent protons in the ¹H NMR spectrum. Detailed analysis of these coupling constants, potentially aided by computational modeling, can provide insights into the dominant ring conformation and the spatial orientation of the substituents.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| H₁ (CH-NH₂) | 3.0 - 3.5 |

| Cyclopentane Ring Protons | 1.5 - 2.5 |

| H₃ (CH-SO₂CH₃) | 3.2 - 3.8 |

| Methyl Protons (SO₂CH₃) | 2.8 - 3.2 |

| Amine Protons (NH₂) | 1.0 - 3.0 (broad) |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| C₁ (CH-NH₂) | 50 - 60 |

| Cyclopentane Ring Carbons | 25 - 45 |

| C₃ (CH-SO₂CH₃) | 55 - 65 |

| Methyl Carbon (SO₂CH₃) | 40 - 50 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular mass, which in turn would confirm its molecular formula (C₆H₁₃NO₂S). The presence of an odd number of nitrogen atoms would result in an odd nominal molecular mass, a principle known as the nitrogen rule. jove.comlibretexts.org

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule would be expected to undergo characteristic fragmentation. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the formation of a stable iminium ion. Another likely fragmentation pathway would involve the loss of the methanesulfonyl group or parts thereof. The fragmentation of sulfones can be complex, but may involve rearrangements and loss of SO₂. cdnsciencepub.comresearchgate.net

| Predicted Mass Spectrometry Data for this compound | |

| Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | 163 |

| [M - CH₃SO₂]⁺ | 84 |

| [M - NH₂]⁺ | 146 |

| Alpha-cleavage fragments | Various |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The primary amine group would show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. libretexts.orgorgchemboulder.comquora.com An N-H bending vibration would be expected around 1590-1650 cm⁻¹. orgchemboulder.com The methanesulfonyl group would display strong, characteristic absorption bands for the symmetric and asymmetric S=O stretching vibrations, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. cdnsciencepub.com The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H stretching vibrations are often weak in Raman spectra, the S=O stretching vibrations of the sulfonyl group are typically strong and easily identifiable. The C-S bond stretching would also be observable.

| Predicted Vibrational Spectroscopy Data for this compound | | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | Primary Amine (N-H) | Asymmetric Stretch | 3400 - 3500 | | Primary Amine (N-H) | Symmetric Stretch | 3300 - 3400 | | Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | | Methanesulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | | Methanesulfonyl (S=O) | Symmetric Stretch | 1120 - 1160 | | C-N | Stretch | 1020 - 1250 |

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. wikipedia.orgnih.gov For this compound, obtaining a single crystal of suitable quality would be a crucial step. If successful, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.

Crucially, this technique would unambiguously establish the relative stereochemistry of the amine and methanesulfonyl groups (cis or trans). Furthermore, if a chiral resolving agent is used to separate the enantiomers, X-ray crystallography of the resulting diastereomeric salt could be used to determine the absolute configuration of the chiral centers. The solid-state structure would also reveal the conformation of the cyclopentane ring and the intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups, that dictate the crystal packing.

Advanced Spectroscopic Techniques for Chiral Analysis (e.g., Circular Dichroism)

Given the presence of at least two chiral centers in this compound, the compound is chiral and will exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light.

While the underivatized this compound may not have a strong chromophore in the accessible UV-Vis region, derivatization with a suitable chromophoric reagent can induce a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenters. rsc.orgacs.orgrsc.org This technique, often used in conjunction with computational predictions, can be a valuable tool for assigning the absolute stereochemistry of chiral amines.

Computational and Theoretical Studies on 3 Methanesulfonylcyclopentan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimizing the molecular geometry of compounds like 3-Methanesulfonylcyclopentan-1-amine. Calculations, likely employing a basis set such as 6-31G** or higher, would be performed to determine the most stable three-dimensional arrangement of the atoms. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise molecular portrait.

Furthermore, DFT allows for the analysis of the electronic properties. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are fundamental parameters that can be calculated. This information is vital for predicting the molecule's reactivity, kinetic stability, and electronic transitions. The molecular electrostatic potential (MEP) map could also be generated to visualize the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted DFT Calculation Outputs for this compound

| Parameter | Predicted Significance |

|---|---|

| Optimized Geometry | Provides precise bond lengths (e.g., C-S, S-O, C-N) and angles, defining the molecule's 3D structure. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and the energy required for electronic excitation. |

| Molecular Electrostatic Potential | Highlights regions of positive and negative charge, predicting intermolecular interaction sites. |

Conformational Analysis and Energy Minimization Studies of the Cyclopentane (B165970) Ring and Substituents

Energy minimization studies, conducted using computational methods, would systematically explore the potential energy surface of the molecule. This process identifies the most stable conformers (global and local minima) and the energy barriers for interconversion between them. Such studies would reveal whether the substituents prefer an equatorial position to minimize steric hindrance, a common trend in substituted cycloalkanes. The relative energies of different conformers would determine their population distribution at a given temperature.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

To understand the behavior of this compound in a biological or chemical environment, molecular dynamics (MD) simulations are invaluable. These simulations model the movement of the molecule and its surrounding solvent molecules over time, providing a dynamic picture of its behavior.

An MD simulation would be set up by placing the optimized structure of the compound in a simulation box filled with a solvent, such as water. The simulation would track the trajectories of all atoms, governed by a force field. Analysis of these trajectories would reveal key information about the solvation shell around the molecule, the formation and lifetime of hydrogen bonds between the amine group, the sulfonyl group's oxygen atoms, and solvent molecules. It would also illuminate how the molecule interacts with itself, potentially forming dimers or larger aggregates in solution.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a route to understanding the potential chemical reactions involving this compound without performing the actual experiments. For instance, the synthesis of this compound could be modeled to understand its reaction mechanism. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction pathway can be constructed.

This approach can identify the rate-determining step of a reaction and provide insights into the stereochemistry of the products. For example, the nucleophilic character of the amine group could be studied in reactions with various electrophiles, with computational methods predicting the activation energies and reaction thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design (if applicable in medicinal chemistry contexts)

In the context of medicinal chemistry, where compounds like this compound might be explored as potential drug candidates, Quantitative Structure-Activity Relationship (QSAR) modeling is a critical computational tool. If a series of related compounds with known biological activities were available, a QSAR model could be developed.

This involves calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for each compound and then using statistical methods to find a correlation between these descriptors and their biological activity. A predictive QSAR model could then be used to estimate the activity of new, unsynthesized derivatives of this compound. This in silico screening helps prioritize which compounds to synthesize and test, accelerating the drug discovery process. The model could guide the design of new ligands with potentially improved potency and selectivity for a specific biological target.

Reactivity and Reaction Mechanisms of 3 Methanesulfonylcyclopentan 1 Amine

Nucleophilic Reactivity of the Amine Moiety of 3-Methanesulfonylcyclopentan-1-amine

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. byjus.com This characteristic allows it to readily participate in reactions with various electrophiles.

Primary amines, such as the one present in this compound, can react with alkyl halides in a nucleophilic substitution reaction. libretexts.org This process, known as alkylation, involves the nitrogen atom's lone pair attacking the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond. ucalgary.ca

The initial alkylation of the primary amine leads to a secondary amine. However, the reaction often does not stop at this stage. The resulting secondary amine is also nucleophilic and can compete with the starting primary amine to react with the alkylating agent, leading to the formation of a tertiary amine. libretexts.orgmsu.edu This can continue until a quaternary ammonium (B1175870) salt is formed, a process known as quaternization, particularly when an excess of the alkylating agent is used. masterorganicchemistry.comyoutube.com The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. ucalgary.ca

A general challenge with the direct alkylation of primary amines is the potential for over-alkylation, resulting in a mixture of primary, secondary, tertiary, and quaternary ammonium salts. ucalgary.camasterorganicchemistry.comwikipedia.org Controlling the stoichiometry of the reactants can influence the product distribution, but achieving selective mono-alkylation can be difficult. libretexts.org

Table 1: Illustrative Alkylation Reactions of Primary Amines

| Alkylating Agent | Product Type | General Reaction Conditions |

| Alkyl Halide (e.g., R-X) | Secondary Amine | Controlled stoichiometry (excess amine) |

| Alkyl Halide (e.g., R-X) | Tertiary Amine | Further alkylation of the secondary amine |

| Excess Alkyl Halide (e.g., R-X) | Quaternary Ammonium Salt | Forcing conditions, excess alkylating agent |

This table illustrates the expected products from the alkylation of a primary amine like that in this compound.

The primary amine of this compound is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form amides. byjus.comlibretexts.orgallen.in This reaction, known as acylation, is a nucleophilic acyl substitution. byjus.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comlibretexts.org

This initial nucleophilic addition is followed by the elimination of a leaving group (e.g., a chloride ion from an acyl chloride). savemyexams.comlibretexts.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) that is formed. libretexts.org Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Table 2: Representative Acylation Reactions of Primary Amines

| Acylating Agent | Product | General Reaction Conditions |

| Acyl Chloride (R-COCl) | N-substituted Amide | Presence of a base (e.g., pyridine, triethylamine) |

| Acid Anhydride ((RCO)₂O) | N-substituted Amide | Can be performed with or without a catalyst |

This table shows the expected outcomes of the acylation of a primary amine, which are applicable to this compound.

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.comjove.com This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. youtube.com The reaction is typically acid-catalyzed and is reversible. libretexts.orglumenlearning.com The optimal pH for imine formation is generally mildly acidic (around 4-5). chemistrysteps.comlumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate to facilitate its removal as water. libretexts.orglumenlearning.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. chemistrysteps.comjove.com This is followed by proton transfer and subsequent acid-catalyzed dehydration to yield the imine. libretexts.orgyoutube.com Given that this compound is a primary amine, it is expected to undergo this reaction with suitable carbonyl compounds.

Transformations Involving the Sulfone Moiety

The sulfone group is generally considered to be a stable and relatively inert functional group. researchgate.net However, it can participate in certain chemical transformations. The strong electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent atoms. researchgate.netwikipedia.org

In some contexts, the sulfonyl group can act as a leaving group in elimination reactions. researchgate.net For instance, in the Ramberg–Bäcklund reaction, α-halo sulfones are converted to alkenes through the elimination of sulfur dioxide. wikipedia.org While this compound is not an α-halo sulfone, this illustrates a potential mode of reactivity for the sulfone moiety under specific conditions. The sulfone group can also be removed reductively. nih.gov

Chemical Modifications of the Cyclopentane (B165970) Ring System

The cyclopentane ring in this compound is a saturated carbocycle and is generally unreactive towards many reagents. However, modifications to the ring are possible, often involving reactions that target the C-H bonds, though these typically require harsh conditions or specific catalytic systems. The substituents on the ring, the amine and sulfone groups, will direct the reactivity of any potential ring modifications. The flexibility of the cyclopentane ring allows it to adopt various conformations, which can influence the stereochemical outcome of reactions. acs.org

Stereochemical Implications in Chemical Transformations

This compound contains stereocenters, and therefore, its reactions can have significant stereochemical implications. The relative stereochemistry of the amine and sulfone groups on the cyclopentane ring will influence the approach of reagents and can lead to the formation of diastereomeric products.

In reactions involving the formation of new stereocenters, the existing stereochemistry of the molecule can direct the stereochemical outcome. For example, in the alkylation or acylation of the amine, if the reagents are chiral, diastereomeric products may be formed. Similarly, reactions involving the cyclopentane ring could proceed with a degree of stereocontrol influenced by the pre-existing substituents. The development of stereoselective syntheses of related cyclic amine derivatives is an active area of research. nih.gov

Lack of Specific Research on Catalytic Transformations and Derivatization of this compound

The primary amine group in this compound would be expected to undergo a variety of common derivatization reactions. These could include acylation, alkylation, and sulfonylation, which are standard methods for modifying amines to alter their chemical properties or to prepare them for analytical procedures such as gas chromatography. researchgate.net For instance, derivatization can be employed to decrease the polarity of amines and enhance their volatility and sensitivity for detection. researchgate.netnih.gov General derivatizing agents for amines include acyl chlorides and other reagents that react with primary and secondary amines. nih.gov

In the realm of catalytic transformations, primary amines are known to participate in a wide range of reactions. These can include transition metal-catalyzed cross-coupling reactions to form C-N bonds, and enantioselective transformations. researchgate.net The combination of enamine activation with transition metal catalysis represents a significant strategy for chemical transformations involving amine catalysts. researchgate.net However, the application of these methods specifically to this compound has not been documented in the reviewed literature.

Similarly, while the methanesulfonyl group is generally stable, its influence on the reactivity of the cyclopentylamine (B150401) moiety has not been specifically investigated. The electron-withdrawing nature of the sulfonyl group could potentially affect the nucleophilicity of the amine, but without experimental data, this remains a theoretical consideration.

Applications in Advanced Organic Synthesis

3-Methanesulfonylcyclopentan-1-amine as a Chiral Building Block or Intermediate

There is currently no available scientific literature that describes the application of this compound as a chiral building block or intermediate in the synthesis of other molecules. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. While the structure of this compound suggests the potential for chirality, its practical use in this context has not been reported.

Utility in the Construction of Complex Molecular Architectures

Similarly, no research has been found that documents the utility of this compound in the construction of complex molecular architectures. The synthesis of complex molecules often relies on a toolbox of well-established reagents and building blocks with predictable reactivity and stereoselectivity. It appears that this compound is not yet a recognized tool in this context.

Role as Ligands or Catalysts in Asymmetric Reactions

The potential for this compound to act as a ligand for a metal catalyst or as an organocatalyst in asymmetric reactions has not been explored in the available scientific literature. Chiral amines are a well-known class of ligands and organocatalysts, but the specific combination of the cyclopentyl scaffold and the methanesulfonyl group in this molecule has not been investigated for its catalytic activity or its ability to induce stereoselectivity in chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methanesulfonylcyclopentan-1-amine, and how do reaction conditions influence yield?

- Methodology:

- Start with cyclopentanone as a precursor. React with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group.

- Perform reductive amination using sodium cyanoborohydride or catalytic hydrogenation (Pd/C, H₂) to convert the intermediate ketone to the amine .

- Optimize solvent polarity (e.g., dichloromethane vs. ethanol) to balance reaction rate and byproduct formation. Monitor yields via LC-MS or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology:

- Use ¹H/¹³C NMR to confirm the cyclopentane backbone and sulfonyl/amine group positions (δ ~2.8–3.2 ppm for sulfonyl-CH₃; δ ~1.5–2.5 ppm for cyclopentane protons) .

- Validate molecular weight via high-resolution mass spectrometry (HRMS) .

- Assess purity (>95%) by HPLC with a C18 column and UV detection at 210–254 nm .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology:

- Store in inert, airtight containers under nitrogen at –20°C to prevent oxidation or hydrolysis of the sulfonyl group .

- Conduct accelerated stability studies under varying pH (4–9), temperature (4–40°C), and humidity (40–80% RH) to identify degradation pathways .

Q. What safety protocols are essential for laboratory-scale synthesis?

- Methodology:

- Use fume hoods and explosion-proof equipment due to flammable solvents (e.g., ethanol) and reactive intermediates .

- Employ PPE : nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as sulfonamides may cause sensitization .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology:

- Compare reaction rates of this compound with non-sulfonylated analogs (e.g., 3-aminocyclopentane) using kinetic studies (e.g., pseudo-first-order conditions).

- Analyze electronic effects via DFT calculations (e.g., Mulliken charges on the amine nitrogen) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Methodology:

- Perform dose-response assays across multiple cell lines to identify off-target effects.

- Validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

- Methodology:

- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility without altering biological activity .

- Characterize solubility limits via dynamic light scattering (DLS) to detect aggregation .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.